An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chlorobicyclo[2.2.1]hept-2-ene
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chlorobicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a halogenated bicyclic organic compound. Its strained ring system and the presence of a chlorine atom and a double bond make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. The compound exists as two stereoisomers, endo-5-Chlorobicyclo[2.2.1]hept-2-ene and exo-5-Chlorobicyclo[2.2.1]hept-2-ene, which can exhibit different properties and reactivity.
Physical and Chemical Properties
The physical and chemical properties of 5-Chlorobicyclo[2.2.1]hept-2-ene are summarized below. It is important to note that while computational data is readily available, experimental values for some properties are not extensively reported in the literature.
Table 1: General and Computed Physical and Chemical Properties [1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl | PubChem[1] |
| Molecular Weight | 128.60 g/mol | PubChem[1] |
| CAS Number | 3721-18-4 (endo)[3], 3721-19-5 (exo)[5] | NIST WebBook[3][5] |
| IUPAC Name | 5-chlorobicyclo[2.2.1]hept-2-ene | PubChem[1] |
| XLogP3 | 2.1 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
Table 2: Experimental and Predicted Thermodynamic Properties
| Property | Value | Isomer | Source |
| Boiling Point | Not available | - | - |
| Melting Point | Not available | - | - |
| Density | Not available | - | - |
| Standard Gibbs free energy of formation (ΔfG°) | 127.78 kJ/mol | exo | Cheméo (Predicted)[6] |
Experimental Protocols
Synthesis of 5-Chlorobicyclo[2.2.1]hept-2-ene via Diels-Alder Reaction
The primary method for synthesizing the bicyclo[2.2.1]heptene framework is the Diels-Alder reaction. For 5-Chlorobicyclo[2.2.1]hept-2-ene, this involves the [4+2] cycloaddition of cyclopentadiene with vinyl chloride. Due to the volatility of vinyl chloride, this reaction is typically carried out in a sealed vessel at elevated temperatures.
General Protocol:
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Preparation of Cyclopentadiene: Cyclopentadiene is generated by the thermal cracking of its dimer, dicyclopentadiene. This is typically done by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer must be kept cold and used relatively quickly as it readily dimerizes back.
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Cycloaddition Reaction: The freshly distilled cyclopentadiene is reacted with vinyl chloride in a sealed pressure vessel. The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The pressure inside the vessel will increase due to the vapor pressure of the reactants at this temperature. The reaction time can vary from a few hours to overnight.
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Work-up and Purification: After cooling the reaction vessel, the excess vinyl chloride and any unreacted cyclopentadiene are carefully vented. The resulting crude product, a mixture of endo and exo isomers, is then purified. Purification can be achieved by fractional distillation under reduced pressure. The ratio of endo to exo products is dependent on the reaction conditions, with the endo isomer generally being the kinetically favored product in Diels-Alder reactions.
Note: This is a generalized protocol and should be adapted based on specific laboratory safety procedures and equipment. The handling of volatile and flammable reactants under pressure requires appropriate safety precautions.
Spectroscopic Data
Detailed spectroscopic data for the parent 5-Chlorobicyclo[2.2.1]hept-2-ene is not fully available in the provided search results. However, data for a closely related derivative, 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide , provides insight into the expected spectral characteristics.
Table 3: Spectroscopic Data for 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide [1]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 6.24 (br s, 1H, NH), 5.40 (br s, 1H, NH), 2.82 (ddd, J = 2.8, 4.5, 13.6 Hz, 1H, H-3endo), 2.60 (br d, J = 4.0 Hz 1H, H-1), 2.31 (br t, J = 4.4 Hz, 1H, H-4), 2.13 (m, J = 3.0, 9.2, 12.4 Hz, 1H, H-6endo), 1.78 (br d, J = 10.2 Hz, 1H, H-7A), 1.62 (m, J 4 and 8-8.7, 12.3 Hz, 1H, H-6exo), 1.53 (br d, J = 13.5 Hz, 1H, H-5exo), 1.49 (m, 1H, H-3exo), 1.38 (m, J = 3.4, 10.2, 1H, H-7B), 1.34 (m, J = 2.3, 8.9, 11.3, 1H, H-5endo) |
| ¹³C NMR (CDCl₃) | δ 174.9 (C-amide), 75.7 (C-2), 49.0 (C-1), 44.8 (C-4), 38.2, 36.8, 28.3, 25.2 |
| IR (KBr) | 3406, 3295, 3181, 2957, 2873, 1662, 1608, 1386, 769, 589 cm⁻¹ |
| Mass Spectrometry | m/z 174 (M⁺, 31%), 138 (M⁺-Cl, 30%), 129 (18%), 106 (100%) |
Chemical Reactivity
The chemical reactivity of 5-Chlorobicyclo[2.2.1]hept-2-ene is characterized by the interplay of its strained bicyclic structure, the reactive double bond, and the chloro substituent.
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Diels-Alder Reaction: As a substituted alkene, 5-chlorobicyclo[2.2.1]hept-2-ene can potentially act as a dienophile in Diels-Alder reactions with suitable dienes, although its reactivity may be influenced by the chloro group.
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Addition Reactions: The double bond readily undergoes addition reactions. For example, addition of arenesulphenyl chlorides to related 2-methylenebicyclo[2.2.1]hept-5-ene occurs at the endocyclic double bond.[7]
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Polymerization: Like other norbornene derivatives, 5-chlorobicyclo[2.2.1]hept-2-ene can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with potentially unique properties.
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Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, although the reactivity is influenced by its position (endo or exo) and the strained nature of the bicyclic system.
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Grignard Reaction: The formation of a Grignard reagent from 5-chlorobicyclo[2.2.1]hept-2-ene can be challenging due to the potential for side reactions. In a related bicyclo[2.2.1]heptane system, a Grignard reaction led to dehydrochlorination and rearrangement rather than addition to a ketone.[8]
Biological Activity and Toxicology
There is no specific information available in the provided search results regarding the biological activity or signaling pathways of 5-Chlorobicyclo[2.2.1]hept-2-ene. However, chloro-organic compounds as a class are known for their potential toxicity and persistence in the environment.[9] Chlorinated aromatic hydrocarbons can elicit a range of toxic effects, and while 5-chlorobicyclo[2.2.1]hept-2-ene is not aromatic, its chlorinated nature warrants careful handling and assessment of its toxicological profile in any application. The bicyclo[2.2.1]heptane framework is a structural motif in some biologically active compounds and has been used as a scaffold in the synthesis of prostaglandin and terpene analogs.[1]
Visualizations
Since no specific signaling pathways involving 5-Chlorobicyclo[2.2.1]hept-2-ene have been identified, the following diagram illustrates the logical workflow of its synthesis via the Diels-Alder reaction and the resulting stereochemical outcomes.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene | C7H9Cl | CID 12678490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endo-5-chlorobicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 4. 5-Chlorobicyclo[2.2.1]hept-2-ene | C7H9Cl | CID 138019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exo-5-chlorobicyclo[2.2.1]hept-2-ene [webbook.nist.gov]
- 6. Exo-5-chlorobicyclo[2.2.1]hept-2-ene (CAS 3721-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
